1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone
Description
1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone is a pyrrolidine-derived ketone featuring a hydroxy-ethoxy substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₉H₁₇NO₃, with a molecular weight of 187.24 g/mol (based on structural analogs) .
Properties
IUPAC Name |
1-[3-(2-hydroxyethoxy)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-7(11)9-3-2-8(6-9)12-5-4-10/h8,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMOQINMSVDEEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone typically involves the reaction of pyrrolidine with 2-chloroethanol under basic conditions to introduce the hydroxy-ethoxy group. This is followed by acylation with ethanoyl chloride to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves careful control of reaction temperatures, pressures, and the use of high-purity reagents. The final product is typically purified through techniques such as distillation or recrystallization to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxy-ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 1-[3-(2-Oxo-ethoxy)-pyrrolidin-1-yl]-ethanone.
Reduction: Formation of 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanol.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
The compound 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone , identified by its CAS number 1353975-23-1, is a versatile small molecule scaffold with potential applications in various scientific research fields. This article explores its applications, focusing on its chemical properties, biological activities, and relevance in medicinal chemistry.
Medicinal Chemistry
The compound's structure suggests potential utility in drug design and development. The presence of a pyrrolidine ring is often associated with bioactive molecules, making it a candidate for further exploration in pharmacological studies.
Case Study: Antiviral Activity
Research has indicated that compounds with similar structures exhibit antiviral properties. For instance, derivatives of pyrrolidine have been studied for their effectiveness against viral infections, suggesting that this compound might possess similar activities.
Neuroscience Research
Given the compound's ability to interact with neurotransmitter systems, it may play a role in studies related to neurological disorders. Pyrrolidine derivatives have been implicated in modulating neurotransmitter release and receptor activity.
Case Study: Neuroprotective Effects
Studies exploring neuroprotective agents have highlighted compounds that can mitigate oxidative stress and inflammation in neuronal cells. The potential of this compound to act as a neuroprotective agent warrants further investigation.
Chemical Biology
In chemical biology, small molecules like this compound are crucial for probing biological systems. They can serve as tools for understanding cellular processes or as leads for developing new therapeutic agents.
Case Study: Target Identification
Small molecules that modify protein function can be used to identify targets within cellular pathways. The unique structure of this compound may allow it to interact with specific proteins, facilitating the mapping of complex biological networks.
Synthesis and Material Science
The compound's scaffold can be utilized in synthetic chemistry to develop new materials or catalysts. Its functional groups may allow for modifications that enhance material properties or catalytic efficiency.
Case Study: Polymer Development
Research into polymer chemistry has shown that incorporating small molecule scaffolds can lead to materials with enhanced mechanical or thermal properties. The integration of this compound into polymer matrices could result in innovative materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone involves its interaction with specific molecular targets. The hydroxy-ethoxy group can form hydrogen bonds with biological macromolecules, while the pyrrolidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Ring Size and Substituent Position: Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) in the analog 1-[4-(2-hydroxy-ethoxy)-piperidin-1-yl]-ethanone alters steric and electronic properties, which may affect binding in biological systems .
- Polarity : The hydroxy-ethoxy group in the target compound increases hydrophilicity compared to hydroxymethyl or simple alkyl substituents .
Biological Activity
1-[3-(2-Hydroxy-ethoxy)-pyrrolidin-1-yl]-ethanone is a compound characterized by a pyrrolidine ring with a hydroxy-ethoxy substituent and an ethanone moiety. This unique structure allows for various interactions with biological macromolecules, potentially leading to significant biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the hydroxy group and interact with hydrophobic pockets in proteins via the pyrrolidine ring. This dual interaction can modulate enzyme or receptor activities, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites.
- Receptor Modulation : It can act as a modulator for specific receptors, influencing signaling pathways within cells.
Biological Activity Overview
The compound has been studied for several biological activities:
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, certain pyrrolidine derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antiproliferative Effects
Recent studies have explored the antiproliferative effects of similar compounds on cancer cell lines. The modifications in the structure of pyrrolidine derivatives can enhance their potency against various cancer types . While specific data on this compound is limited, its structural analogs suggest potential in this area.
Case Study 1: Antimicrobial Efficacy
A study examined a series of pyrrolidine derivatives, including those related to this compound, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus . The presence of the hydroxy-ethoxy group was crucial in enhancing solubility and bioactivity.
Case Study 2: Enzyme Inhibition
In silico studies have indicated that compounds similar to this compound can act as mixed-type inhibitors of butyrylcholinesterase (BuChE) . Molecular docking studies revealed that these compounds bind effectively to the active site of BuChE, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Basic structure without substituents | Limited biological activity |
| 1-[3-(2-Hydroxy-ethoxy)-propanone] | Similar structure with propanone | Moderate activity against specific targets |
| 1-[3-(2-Hydroxy-ethoxy)-butanone] | Similar structure with butanone | Enhanced hydrophobic interactions |
The unique combination of functional groups in this compound provides distinct chemical reactivity and biological activity compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
